Acid Orange 159
Description
Acid Orange 159 is a synthetic azo dye widely used in the textile industry for coloring polyamide and wool fibers. As an acid dye, it contains sulfonic acid groups that enable solubility in aqueous solutions and strong affinity for protein-based substrates. This compound is typically synthesized via diazotization and coupling reactions, utilizing reagents such as ethyl orthosilicate and aluminum salts, as referenced in the synthesis of analogous organic compounds . Its stability under acidic conditions and resistance to photodegradation make it suitable for industrial applications requiring durable coloration.
Properties
CAS No. |
82944-40-9 |
|---|---|
Molecular Formula |
C24H20N3NaO6S2 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
sodium;3-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C24H21N3O6S2.Na/c1-2-27(17-10-4-3-5-11-17)34(29,30)22-15-9-8-14-20(22)25-26-21-16-23(35(31,32)33)18-12-6-7-13-19(18)24(21)28;/h3-16,28H,2H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
KYVVSJKXMRBELZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on Acid Orange 159 and two structurally or functionally related compounds: emodin (a hydroxyanthraquinone) and rubropunctatin (an azaphilone pigment). Key differences in synthesis, stability, and applications are highlighted (Table 1).
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings:
Structural and Functional Differences :
- This compound is a sulfonated azo dye, whereas emodin and rubropunctatin are polyketide-derived pigments. The sulfonic acid groups in this compound enhance its water solubility, contrasting with the lipid-soluble nature of rubropunctatin .
- Emodin exhibits antimicrobial properties, making it valuable in biomedical applications, while this compound is primarily industrial due to its binding affinity for textiles .
Synthetic vs. Natural Production: this compound relies on chemical synthesis using reagents like aluminum nitrate and ethanol , whereas emodin and rubropunctatin are produced via fungal fermentation. The latter methods are more sustainable but yield lower quantities .
Stability and Performance :
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